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oxylate

Cat. No.: B1682087 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional crosslinker

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a critical reagent in

the field of bioconjugation. We will delve into its core structure, the reactivity of its functional

groups, and provide detailed experimental protocols for its use, with a particular focus on its

application in the development of antibody-drug conjugates (ADCs).

Core Structure and Functional Groups of SMCC
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a non-cleavable and

membrane-permeable crosslinker.[1] Its chemical structure is characterized by three key

components: an N-hydroxysuccinimide (NHS) ester, a stable cyclohexane linker, and a

maleimide group. This heterobifunctional nature allows for the sequential and specific

conjugation of two different biomolecules, typically a primary amine-containing molecule and a

sulfhydryl-containing molecule.[2][3][4]

N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary

amines, such as the side chain of lysine residues and the N-terminus of proteins. The

reaction, which occurs optimally at a pH range of 7.0-9.0, results in the formation of a stable

amide bond.[3][5]
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Maleimide Group: This group exhibits high specificity for sulfhydryl (thiol) groups, found in

cysteine residues. The reaction forms a stable thioether bond and is most efficient at a pH

range of 6.5-7.5.[3][5]

Cyclohexane Spacer Arm: The cyclohexane ring in the spacer arm of SMCC confers

increased stability to the maleimide group compared to crosslinkers with a more linear

spacer.[1][5] This enhanced stability allows for the isolation and storage of maleimide-

activated intermediates.

Quantitative Data on SMCC
The physical and chemical properties of SMCC are critical for its effective use in conjugation

reactions. The following tables summarize key quantitative data for SMCC and the stability of

its functional groups.

Property Value Reference

Chemical Formula C₁₆H₁₈N₂O₆ [2]

Molecular Weight 334.32 g/mol [2]

Spacer Arm Length 8.3 Å [5]

Net Mass Added 219.09 [5]

Table 1: Physicochemical Properties of SMCC

The stability of the NHS ester and maleimide groups is highly dependent on pH. The following

table provides data on the hydrolysis rates of these groups in aqueous solutions.
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Functional
Group

pH
Temperature
(°C)

Half-life Reference

NHS Ester 7.0 25 4-5 hours [6]

8.0 25 1 hour [6]

8.6 4 10 minutes [6]

Maleimide

(general)
7.4 37

~27 hours (N-

alkyl

thiosuccinimide)

[7]

7.4 37

~1.5 hours (N-

aryl

thiosuccinimide)

[7]

Table 2: Stability of SMCC Functional Groups in Aqueous Solution

Experimental Protocols
The following are detailed methodologies for the use of SMCC in bioconjugation, with a specific

example of its application in the synthesis of the antibody-drug conjugate, Trastuzumab

emtansine (T-DM1).

Two-Step Protein-Protein Conjugation
This protocol describes a general method for conjugating two proteins using SMCC.

Materials:

Amine-containing protein (Protein-NH₂)

Sulfhydryl-containing protein (Protein-SH)

SMCC

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
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Desalting columns

Reducing agent (e.g., Dithiothreitol - DTT) (if Protein-SH has disulfide bonds)

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

Preparation of Reagents:

Dissolve SMCC in anhydrous DMF or DMSO to a stock concentration of 10 mM

immediately before use.

Prepare Protein-NH₂ and Protein-SH in Conjugation Buffer. If Protein-SH contains

disulfide bonds, reduce them with a suitable reducing agent like DTT and subsequently

remove the reducing agent using a desalting column.

Step 1: Activation of Amine-Containing Protein:

Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution.

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle

stirring.

Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation

Buffer.

Step 2: Conjugation to Sulfhydryl-Containing Protein:

Immediately add the maleimide-activated Protein-NH₂ to the sulfhydryl-containing Protein-

SH at a desired molar ratio.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle

stirring.

To quench the reaction, add a quenching buffer to a final concentration that will react with

any remaining maleimide groups.
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Purification and Characterization:

Purify the conjugate using size-exclusion chromatography (SEC) or affinity

chromatography.

Characterize the conjugate by SDS-PAGE to confirm cross-linking and by mass

spectrometry to determine the final molecular weight.

Synthesis of Trastuzumab Emtansine (T-DM1)
This protocol outlines the synthesis of the ADC Trastuzumab emtansine (T-DM1), where the

cytotoxic drug DM1 is linked to the antibody Trastuzumab via an SMCC linker.[8][9][10][11]

Materials:

Trastuzumab

SMCC

DM1 (a thiol-containing maytansinoid derivative)

Conjugation Buffer: e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5

Reaction Buffer: e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, 5% (v/v)

DMA, pH 6.5

Diafiltration/Tangential Flow Filtration (TFF) system

Size Exclusion Chromatography (SEC) system

Hydrophobic Interaction Chromatography (HIC) system

Mass Spectrometer

Procedure:

Antibody Modification:
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Trastuzumab is reacted with a molar excess of SMCC in Conjugation Buffer. The NHS

ester of SMCC reacts with the lysine residues on Trastuzumab.

The reaction is typically carried out for 1-2 hours at room temperature.

The resulting maleimide-activated Trastuzumab (Trastuzumab-MCC) is purified using a

diafiltration or TFF system to remove unreacted SMCC and byproducts.

Conjugation with DM1:

The purified Trastuzumab-MCC is then reacted with a molar excess of the thiol-containing

drug, DM1, in the Reaction Buffer.

The maleimide groups on the antibody react with the sulfhydryl group of DM1 to form a

stable thioether linkage.

This reaction is typically performed for 2-4 hours at room temperature.

Purification of T-DM1:

The final T-DM1 conjugate is purified using a TFF system to remove unreacted DM1 and

other small molecules.

Further purification can be achieved using SEC to separate any aggregated forms of the

ADC.

Characterization of T-DM1:

Drug-to-Antibody Ratio (DAR): The average number of DM1 molecules conjugated to each

antibody is determined using HIC-HPLC or mass spectrometry. For T-DM1, the average

DAR is approximately 3.5.[8]

Purity and Aggregation: SEC is used to assess the percentage of monomeric ADC and the

presence of aggregates.

Confirmation of Conjugation: Mass spectrometry is used to confirm the molecular weight

of the intact ADC and its fragments after enzymatic digestion (peptide mapping) to identify

the specific lysine residues that have been conjugated.[9]
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Caption: Two-step bioconjugation using SMCC.

Experimental Workflow for Antibody-Drug Conjugate
(ADC) Synthesis
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Caption: General workflow for ADC synthesis and characterization.
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HER2 Signaling Pathway and T-DM1 Mechanism of
Action
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Caption: T-DM1 targeting of the HER2 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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